molecular formula C7H16ClNS B1447489 3-(Tert-butylsulfanyl)azetidine hydrochloride CAS No. 1864062-16-7

3-(Tert-butylsulfanyl)azetidine hydrochloride

Cat. No.: B1447489
CAS No.: 1864062-16-7
M. Wt: 181.73 g/mol
InChI Key: YQKWHYFDLMXAQL-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfanyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylsulfanyl)azetidine hydrochloride typically involves the reaction of azetidine with tert-butylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through crystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfanyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfanyl)azetidine hydrochloride involves its interaction with biological targets through its azetidine ring and tert-butylsulfanyl group. The ring strain in the azetidine moiety allows it to bind effectively to various enzymes and receptors, potentially inhibiting their activity. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Biological Activity

3-(Tert-butylsulfanyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C7H14ClN
  • Molecular Weight : 151.64 g/mol
  • CAS Number : 1170108-38-9

The compound features a tert-butylsulfanyl group attached to an azetidine ring, which contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a series of azetidine derivatives demonstrated potent bactericidal effects against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). These compounds were found to interfere with the cell envelope biogenesis of the bacteria, specifically inhibiting late-stage mycolic acid biosynthesis, which is crucial for maintaining the integrity of the bacterial cell wall .

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors within microbial cells, disrupting essential biochemical pathways.
  • Cell Envelope Disruption : By targeting cell envelope components, it can lead to increased permeability and eventual cell death in susceptible organisms .

Case Studies

  • Antimycobacterial Activity :
    • A study identified several azetidine derivatives with MIC values lower than 100 µM against Mycobacterium bovis BCG and other strains. Notably, compounds like BGAz-001 exhibited promising activity with MIC values around 30.5 µM .
    • The structure-activity relationship (SAR) analysis revealed that modifications to the azetidine ring significantly influenced antimicrobial potency.
  • Pharmacokinetics :
    • In vivo studies assessed the pharmacokinetic profiles of selected azetidine derivatives. For example, BGAz-005 showed superior bioavailability and a longer half-life compared to other derivatives tested .

Data Table: Summary of Biological Activities

Activity Type Compound MIC (µM) Reference
AntimycobacterialBGAz-00130.5
AntimycobacterialBGAz-002<100
AntimycobacterialBGAz-004<100
AntimycobacterialBGAz-005<100

Properties

IUPAC Name

3-tert-butylsulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-7(2,3)9-6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKWHYFDLMXAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 2
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 3
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 4
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 5
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 6
3-(Tert-butylsulfanyl)azetidine hydrochloride

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